molecular formula C8H6F6O B12900263 2,5-Dimethyl-3,4-bis(trifluoromethyl)furan CAS No. 67837-81-4

2,5-Dimethyl-3,4-bis(trifluoromethyl)furan

Cat. No.: B12900263
CAS No.: 67837-81-4
M. Wt: 232.12 g/mol
InChI Key: WBEBAIGXUHSPNB-UHFFFAOYSA-N
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Description

2,5-Dimethyl-3,4-bis(trifluoromethyl)furan is a fluorinated heterocyclic compound that has garnered attention due to its unique chemical properties and potential applications in various fields. The presence of trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-3,4-bis(trifluoromethyl)furan typically involves the trifluoromethylation of furan derivatives. One common method includes the treatment of 2,5-dimethylfuran with sulfur tetrafluoride, which introduces the trifluoromethyl groups at the 3 and 4 positions .

Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation reactions using specialized equipment to handle the reactive fluorinating agents. The process requires stringent control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethyl-3,4-bis(trifluoromethyl)furan undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furanones.

    Reduction: Reduction reactions can yield partially or fully hydrogenated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon or nickel under hydrogen atmosphere.

    Substitution: Reagents like halogens, organolithium, or Grignard reagents under controlled conditions.

Major Products:

    Oxidation: Formation of furanones.

    Reduction: Hydrogenated furans.

    Substitution: Various substituted furans depending on the reagents used.

Scientific Research Applications

2,5-Dimethyl-3,4-bis(trifluoromethyl)furan has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-3,4-bis(trifluoromethyl)furan involves its interaction with various molecular targets. The trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a potential candidate for drug delivery systems and other biomedical applications. The exact pathways and molecular targets depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

    2-Trifluoromethylfuran: Known for its pharmacological properties.

    3-Fluorofuran: Inhibits HIV-1 reverse transcriptase.

    2,5-Bis(trifluoromethyl)furan: Similar structure but lacks the dimethyl groups.

Uniqueness: 2,5-Dimethyl-3,4-bis(trifluoromethyl)furan stands out due to the presence of both dimethyl and trifluoromethyl groups, which confer unique chemical and physical properties. These modifications enhance its stability, reactivity, and potential for diverse applications compared to its analogs .

Properties

CAS No.

67837-81-4

Molecular Formula

C8H6F6O

Molecular Weight

232.12 g/mol

IUPAC Name

2,5-dimethyl-3,4-bis(trifluoromethyl)furan

InChI

InChI=1S/C8H6F6O/c1-3-5(7(9,10)11)6(4(2)15-3)8(12,13)14/h1-2H3

InChI Key

WBEBAIGXUHSPNB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(O1)C)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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